SBI-115

Description

Properties

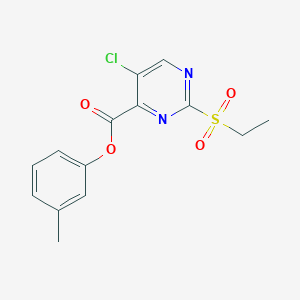

IUPAC Name |

(3-methylphenyl) 5-chloro-2-ethylsulfonylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O4S/c1-3-22(19,20)14-16-8-11(15)12(17-14)13(18)21-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPXOPBVXVPPEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=CC(=C2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SBI-115: A Technical Overview of its Antagonistic Mechanism on the TGR5 Receptor

Audience: Researchers, scientists, and drug development professionals.

Introduction: Takeda G Protein-Coupled Receptor 5 (TGR5)

The Takeda G protein-coupled receptor 5 (TGR5), also known as Gpbar1, is a member of the rhodopsin-like family of G protein-coupled receptors (GPCRs).[1] It functions as a cell surface receptor for bile acids, which, beyond their classical role in digestion, are now recognized as critical signaling molecules.[2] TGR5 is expressed in a variety of metabolically active tissues, including the intestines, liver, adipose tissue, skeletal muscle, and certain immune cells.[3][4] Activation of TGR5 is implicated in a myriad of physiological processes, including the regulation of energy expenditure, glucose homeostasis, inflammation, and cell proliferation.[4][5]

The Canonical TGR5 Signaling Cascade

As a GPCR, TGR5 transduces extracellular signals into intracellular responses. The canonical signaling pathway is initiated upon the binding of a natural agonist, such as lithocholic acid (LCA) or other bile acids, to the receptor.[1][2] This binding event induces a conformational change in TGR5, leading to the activation of an associated heterotrimeric G protein.

In most cell types, TGR5 couples to a stimulatory G-alpha-protein (Gαs).[1] This coupling facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαs subunit, causing its dissociation from the βγ dimer.[2] The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[6] The subsequent rise in intracellular cAMP concentration activates two primary downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC), which in turn phosphorylate numerous target proteins to modulate cellular function.[6][7]

SBI-115: A Novel TGR5 Antagonist

This compound, chemically known as m-tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate, is a novel, potent, and selective small-molecule antagonist of the TGR5 receptor.[8][9][10] It was identified through a high-throughput screening of a large chemical library against TGR5-expressing cells.[11] As a pharmacological tool, this compound is instrumental in elucidating the physiological and pathological roles of TGR5 signaling. Its development has enabled targeted inhibition of the receptor, revealing its contribution to conditions such as polycystic liver disease (PLD).[8][12][13]

Core Mechanism of Action of this compound

This compound functions by directly antagonizing the TGR5 receptor. It inhibits the receptor's activity, thereby blocking the downstream signaling cascade. The primary mechanism involves preventing the agonist-induced increase in intracellular cAMP.[9][11][14] By binding to TGR5, this compound likely prevents the conformational change required for Gαs protein coupling and activation. Consequently, adenylyl cyclase remains unstimulated, ATP is not converted to cAMP, and the downstream activation of PKA and EPAC is abrogated.

This antagonistic action has been demonstrated to effectively block the physiological effects of TGR5 activation. For instance, in cystic cholangiocytes where TGR5 signaling drives proliferation, treatment with this compound leads to a dose-dependent inhibition of cell growth and a reduction in intracellular cAMP levels.[11][15]

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified across various in vitro models. The data highlight its effectiveness in blocking TGR5-mediated signaling and cellular responses.

| Parameter | Cell Line / System | Agonist (Concentration) | This compound Concentration | Result | Citation(s) |

| IC₅₀ | HEK293 (human TGR5) | Not Specified | ~120 nM | Inhibition of cAMP accumulation. | [16] |

| Proliferation | ADPKD Cholangiocytes | TLCA | 100-200 µM | 32-48% inhibition of agonist-induced proliferation. | [8][11][17] |

| cAMP Levels | ADPKD Cholangiocytes | TLCA | 100-200 µM | ~30% reduction in agonist-induced cAMP levels. | [11] |

| Spheroid Growth | ADPKD Cholangiocytes | TLCA | 100-200 µM | ~30% reduction in agonist-induced spheroid growth. | [11] |

| Proliferation | PANC-1 (Pancreatic Cancer) | Endogenous | 10 µM | Significant inhibition of cell proliferation. | [18] |

| Proliferation | BXPC3 (Pancreatic Cancer) | Endogenous | 5 µM | Significant inhibition of cell proliferation. | [18] |

Key Experimental Protocols

The mechanism of this compound has been characterized using established cellular and biochemical assays.

In Vitro cAMP Level Measurement

This protocol quantifies changes in intracellular cAMP levels following TGR5 stimulation and inhibition.

-

Cell Seeding: Plate TGR5-expressing cells (e.g., ADPKD cholangiocytes) in multi-well plates at a density of 10,000 cells/well and culture until adherent.[11][17]

-

Antagonist Pre-incubation: Treat cells with varying concentrations of this compound (e.g., 100 µM, 200 µM) or vehicle control.

-

Agonist Stimulation: Add a TGR5 agonist, such as Taurolithocholic acid (TLCA) at a final concentration of 25 µM, to the wells.[11][17]

-

Incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.[11][17]

-

Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions to release intracellular contents.

-

cAMP Detection: Measure cAMP concentrations using a competitive immunoassay, such as the Bridge-It cAMP designer cAMP assay.[11][17]

-

Data Analysis: Normalize cAMP levels to a control (e.g., vehicle-treated cells) and calculate the percentage of inhibition by this compound.

Cell Proliferation Assay

This protocol assesses the effect of this compound on cell growth, which is often a downstream consequence of TGR5 signaling.

-

Cell Seeding: Plate cells (e.g., cystic cholangiocytes, HCT116) in 96-well plates at a density of 2,500 cells/well.[17]

-

Incubation: Culture the cells for 24-48 hours to allow for attachment and growth.[17]

-

Treatment: Treat the cells with a TGR5 agonist (e.g., 25 µM TLCA) in the presence or absence of this compound (e.g., 100 µM, 200 µM). In some protocols, cells are pre-treated with the antagonist for a longer duration (e.g., 24 hours) before agonist addition.[9][17]

-

Proliferation Period: Incubate the cells for an additional 24-48 hours to allow for proliferation.[17]

-

Quantification: Measure cell viability/proliferation using a metabolic assay such as MTT or CellTiter 96 Aqueous One Solution, which measures the metabolic activity of viable cells.[9][17] Alternatively, perform direct cell counting.

-

Data Analysis: Express the results as a percentage of proliferation compared to untreated or vehicle-treated controls to determine the inhibitory effect of this compound.[17]

Conclusion

This compound is a specific and potent antagonist of the TGR5 receptor. Its mechanism of action is centered on the direct inhibition of TGR5, leading to the abrogation of the Gαs-mediated signaling cascade and preventing the downstream accumulation of the second messenger cAMP. This blockade of TGR5 signaling effectively inhibits cellular responses such as proliferation, particularly in disease models like polycystic liver disease. The quantitative data and established experimental protocols confirm its utility as a critical tool for investigating TGR5 biology and as a potential therapeutic lead for TGR5-mediated pathologies.

References

- 1. mdpi.com [mdpi.com]

- 2. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management [mdpi.com]

- 4. What are TGR5 agonists and how do they work? [synapse.patsnap.com]

- 5. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. TGR5, Not Only a Metabolic Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases via cAMP/Gαs signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medkoo.com [medkoo.com]

- 17. This compound | GPCR19 | TargetMol [targetmol.com]

- 18. Investigation of the potential role of TGR5 in pancreatic cancer by a comprehensive molecular experiments and the liquid chromatography mass spectrometry (LC–MS) based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SBI-115 in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBI-115 is a potent and selective antagonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1] By inhibiting the activation of TGR5, this compound modulates a variety of downstream signaling pathways, primarily through the attenuation of cyclic adenosine (B11128) monophosphate (cAMP) production. This inhibitory action has demonstrated significant effects in preclinical models of polycystic liver disease, cancer, and inflammation. This technical guide provides an in-depth overview of the function of this compound in cell signaling, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the key signaling pathways involved.

Introduction to this compound

This compound is an experimental small molecule drug that has been instrumental in elucidating the physiological and pathological roles of the TGR5 receptor.[1] TGR5 is a member of the G protein-coupled receptor superfamily and is activated by bile acids.[2] Its activation is linked to the regulation of energy homeostasis, glucose metabolism, and inflammatory responses.[2][3] this compound serves as a critical tool for researchers studying the TGR5 signaling cascade and its implications in various diseases.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the competitive antagonism of the TGR5 receptor.[1] In its resting state, TGR5 is coupled to a heterotrimeric G protein complex containing a Gαs subunit. Upon binding of a bile acid agonist, TGR5 undergoes a conformational change, leading to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase to produce the second messenger cAMP. This compound binds to TGR5, preventing this agonist-induced activation and subsequent downstream signaling.

The inhibition of TGR5 by this compound has been shown to impact several key signaling pathways:

-

cAMP/PKA Pathway: By blocking TGR5, this compound directly inhibits the production of cAMP.[3][4][5] This reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA), a key downstream effector that phosphorylates numerous target proteins involved in cell proliferation, metabolism, and other cellular processes.

-

NF-κB Signaling: TGR5 activation has been shown to suppress inflammatory responses by inhibiting the NF-κB pathway.[6] While direct studies on this compound's effect on this pathway are emerging, its antagonism of TGR5 is expected to modulate NF-κB-mediated gene expression, particularly in immune cells.[6]

-

PI3K/AKT and MAPK Signaling: Some studies suggest a broader impact of TGR5 signaling on other pathways, including PI3K/AKT and MAPK.[6] For instance, in certain cellular contexts, this compound treatment has been observed to increase the phosphorylation of PI3K.[6]

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound, providing key metrics for its inhibitory activity.

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ | ~120 nM | HEK293 cells expressing human TGR5 (cAMP accumulation) | [3] |

| IC₅₀ | 1 µM | Not specified | [7] |

| Concentration for in vitro studies | 100-200 µM | Cystic cholangiocytes | [8] |

Note: IC₅₀ values can vary depending on the experimental conditions and assay used.

Key Signaling Pathways Involving this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathways affected by this compound.

Caption: this compound antagonizes TGR5, inhibiting cAMP production.

Caption: Potential indirect influence of this compound on AKAP1.

The Potential Link to AKAP1

A-Kinase Anchoring Proteins (AKAPs) are scaffolding proteins that compartmentalize PKA and other signaling molecules to specific subcellular locations, thereby ensuring signaling specificity. AKAP1, in particular, is known to anchor PKA to the outer mitochondrial membrane.

While direct evidence of an interaction between this compound and AKAP1 is not present in the current literature, an indirect functional relationship can be hypothesized. By modulating intracellular cAMP levels through TGR5 antagonism, this compound can influence the activation state of PKA. As AKAP1's function is to localize PKA, alterations in PKA activity by this compound could, in turn, affect AKAP1-mediated signaling events at the mitochondria. Further research is required to validate this potential indirect link.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound.

Cell Viability and Proliferation (MTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of cells.

Materials:

-

Cells of interest (e.g., cholangiocytes, cancer cell lines)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well flat-bottom microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle control wells (medium with the same concentration of solvent used for this compound).

-

Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

After the incubation with MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cholangiocyte Spheroid Growth Assay

This 3D culture model is used to mimic the in vivo growth of cholangiocytes and assess the impact of this compound on cystogenesis.

Materials:

-

Cholangiocytes

-

Extracellular matrix (e.g., Matrigel or collagen)

-

Spheroid microplates or ultra-low attachment plates

-

Culture medium

-

This compound

-

Microscope with imaging capabilities

Procedure:

-

Prepare a single-cell suspension of cholangiocytes.

-

Mix the cell suspension with the extracellular matrix on ice.

-

Dispense small droplets of the cell-matrix mixture into the wells of a pre-warmed spheroid microplate.

-

Allow the matrix to polymerize at 37°C.

-

Add culture medium containing different concentrations of this compound or vehicle control to each well.

-

Culture the spheroids for several days, replacing the medium with fresh treatment every 2-3 days.

-

Monitor spheroid growth over time by capturing images using a microscope.

-

Measure the diameter or area of the spheroids using image analysis software to quantify the effect of this compound on their growth.

Intracellular cAMP Measurement

This assay quantifies the levels of intracellular cAMP to confirm the antagonistic effect of this compound on TGR5.

Materials:

-

Cells expressing TGR5

-

This compound

-

TGR5 agonist (e.g., a bile acid like Taurolithocholic acid - TLCA)

-

cAMP assay kit (e.g., ELISA-based or FRET-based)

-

Lysis buffer (provided with the kit)

-

Microplate reader compatible with the assay kit

Procedure:

-

Plate TGR5-expressing cells in a suitable format (e.g., 96-well plate).

-

Pre-treat the cells with various concentrations of this compound for a specified period.

-

Stimulate the cells with a TGR5 agonist (at a concentration that elicits a submaximal response, e.g., EC₈₀) for a short duration (e.g., 15-30 minutes).

-

Lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

Perform the cAMP measurement according to the manufacturer's instructions for the specific kit being used. This typically involves a competitive binding reaction.

-

Read the signal (e.g., absorbance or fluorescence) using a microplate reader.

-

Calculate the concentration of cAMP in each sample based on a standard curve and determine the inhibitory effect of this compound.

In Vivo Studies

This compound has been evaluated in animal models to assess its therapeutic potential. For example, in a mouse model of collagen-induced arthritis, administration of this compound (80 mg/kg) was shown to prevent the decrease in serum levels of IFN-γ and IL-17A.[9] These studies are crucial for understanding the systemic effects and pharmacokinetic properties of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the TGR5 receptor in cellular signaling. Its primary function as a TGR5 antagonist leads to the inhibition of the cAMP/PKA pathway and has demonstrated significant effects on cell proliferation, cystogenesis, and inflammatory responses in various preclinical models. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug discovery and development who are interested in the function and therapeutic potential of targeting the TGR5 receptor. Further investigation into the potential crosstalk with other signaling pathways, including a possible indirect link to AKAP1, will continue to expand our understanding of the complex role of bile acid signaling in health and disease.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]

- 3. medkoo.com [medkoo.com]

- 4. selleckchem.com [selleckchem.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. G protein-coupled bile acid receptor 1 reduced hepatic immune response and inhibited NFκB, PI3K/AKT, and PKC/P38 MAPK signaling pathway in hybrid grouper - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

SBI-115: A Selective GPBAR1 Antagonist for Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

SBI-115 is a potent and selective antagonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and an exploration of the GPBAR1 signaling pathways it modulates. The information presented is intended to serve as a valuable resource for researchers utilizing this compound in their studies and for professionals involved in the development of novel therapeutics targeting GPBAR1.

Introduction

G protein-coupled bile acid receptor 1 (GPBAR1) has emerged as a significant therapeutic target for a range of metabolic and inflammatory diseases.[1] Its activation by bile acids triggers a cascade of downstream signaling events, primarily through the Gαs-adenylyl cyclase-cAMP pathway, influencing processes such as glucose homeostasis, energy expenditure, and inflammation.[2][3] The development of selective modulators of GPBAR1 activity is crucial for dissecting its physiological roles and for therapeutic intervention.

This compound was identified through a high-throughput screen as a potent and selective antagonist of GPBAR1.[4] It has been instrumental in elucidating the role of GPBAR1 in various pathological conditions, including polycystic liver disease and cancer.[4][5] This guide will delve into the technical details of this compound, providing a foundation for its effective use in research and drug discovery.

This compound: Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | (3-methylphenyl) 5-chloro-2-ethylsulfonylpyrimidine-4-carboxylate | [5] |

| Synonyms | TGR5 Antagonist, SBI115, SBI 115 | |

| CAS Number | 882366-16-7 | |

| Molecular Formula | C₁₄H₁₃ClN₂O₄S | [6] |

| Molecular Weight | 340.78 g/mol | [6] |

| Appearance | White to beige powder | |

| Solubility | DMSO: 2 mg/mL (clear solution) | |

| Purity | ≥98% (HPLC) |

Quantitative Data

The following tables summarize the key quantitative data for this compound and its more potent derivatives, SBI-319 and SBI-364.

Table 3.1: In Vitro Potency of GPBAR1 Antagonists

| Compound | IC₅₀ (cAMP Accumulation) | Cell Line | Notes | Reference |

| This compound | ~120 nM | HEK293 cells expressing human TGR5 | - | [7] |

| This compound | ~1 µM | - | Poor bioavailability noted. | [8] |

| SBI-319 | 248 nM | - | 5-fold improved potency over this compound. | [8] |

| SBI-364 | 8.6 nM | - | 116-fold improved potency over this compound. | [8] |

Table 3.2: Functional Effects of this compound in Cellular Assays

| Assay | Cell Type | Treatment Conditions | Observed Effect | Reference |

| Cell Proliferation | Cystic Cholangiocytes | Pre-treatment with Taurolithocholic acid (TLCA), followed by this compound (100-200 µM) for 24 hours. | Dose-dependent inhibition of proliferation (32-48%). | [9] |

| Spheroid Growth | ADPKD Cholangiocytes | Treatment with this compound. | Reduced growth of cholangiocyte spheroids. | [4] |

| cAMP Levels | Cystic Cholangiocytes | Treatment with this compound. | Decreased intracellular cAMP levels. | [4] |

| Cell Viability | PANC-1 Pancreatic Cancer Cells | This compound (10 µM). | Decreased cell viability. | [2] |

GPBAR1 Signaling Pathways

GPBAR1 activation initiates both canonical (cAMP-dependent) and non-canonical signaling pathways, which can be effectively blocked by this compound.

Canonical Gαs-cAMP Pathway

The primary signaling mechanism of GPBAR1 involves its coupling to the stimulatory G protein, Gαs. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] Elevated cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, including the cAMP response element-binding protein (CREB).[10]

Non-Canonical Signaling Pathways

GPBAR1 can also signal through pathways independent of cAMP, including the activation of Src kinase, which can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the ERK1/2 signaling cascade.[11] Furthermore, GPBAR1 has been shown to modulate the activity of the NF-κB signaling pathway, a key regulator of inflammation.[12] this compound has been shown to influence these non-canonical pathways by blocking the initial GPBAR1 activation.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of this compound's activity.

High-Throughput Screening for GPBAR1 Antagonists

This protocol outlines the initial screening process that led to the identification of this compound.

Protocol:

-

Cell Plating: Seed CHO-K1 cells stably expressing human GPBAR1 in 96-well or 384-well plates.

-

Compound Addition: Add compounds from a chemical library (e.g., 50,000 compounds) to the wells at a defined concentration.[4]

-

Agonist Stimulation: After a pre-incubation period with the compounds, stimulate the cells with a known GPBAR1 agonist (e.g., taurolithocholic acid) at a concentration that elicits a submaximal response.[4]

-

Incubation: Incubate the plates for a specified time to allow for GPBAR1 activation and subsequent cAMP production.

-

cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., a competitive immunoassay or a luciferase-based reporter assay).

-

Hit Identification: Identify compounds that significantly inhibit the agonist-induced increase in cAMP as potential GPBAR1 antagonists.

In Vitro cAMP Accumulation Assay

This functional assay is used to determine the IC₅₀ of GPBAR1 antagonists.

Materials:

-

HEK293 cells expressing human GPBAR1[7]

-

GPBAR1 agonist (e.g., taurolithocholic acid)

-

This compound or other test antagonists

-

cAMP assay kit (e.g., cAMP-Glo™ Assay)

-

Cell culture reagents

Procedure:

-

Cell Seeding: Seed HEK293-hGPBAR1 cells in a white, clear-bottom 96-well plate at a density of approximately 30,000 cells per well and incubate overnight.[13]

-

Compound Preparation: Prepare serial dilutions of this compound in assay medium.

-

Antagonist Treatment: Add the diluted this compound to the wells and incubate for a defined period (e.g., 15-30 minutes).[14]

-

Agonist Stimulation: Add a fixed concentration of the GPBAR1 agonist to all wells (except for the unstimulated control) and incubate for 5-6 hours.[13]

-

cAMP Detection: Perform the luciferase assay according to the manufacturer's protocol. This typically involves adding a lysis reagent followed by a luciferase substrate.[13]

-

Data Analysis: Measure luminescence using a luminometer. Calculate the percent inhibition of the agonist response for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of cells, particularly those where GPBAR1 signaling is implicated in growth.

Materials:

-

Target cell line (e.g., cystic cholangiocytes, PANC-1 cells)[9][14]

-

This compound

-

Cell proliferation reagent (e.g., CCK-8, MTT)

-

Cell culture reagents

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,500 cells/well) and allow them to attach overnight.[14]

-

Treatment: Treat the cells with various concentrations of this compound, with or without a GPBAR1 agonist, for the desired duration (e.g., 24-48 hours).[14]

-

Reagent Addition: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of viable cells relative to the untreated control.

Conclusion

This compound is a valuable pharmacological tool for investigating the multifaceted roles of GPBAR1. Its selectivity and well-characterized inhibitory effects on both canonical and non-canonical GPBAR1 signaling pathways make it an indispensable reagent for researchers in academia and industry. The development of more potent analogs like SBI-364 further underscores the therapeutic potential of targeting this receptor. The data and protocols presented in this guide are intended to facilitate the effective use of this compound and to contribute to the ongoing exploration of GPBAR1 as a therapeutic target.

References

- 1. selleckchem.com [selleckchem.com]

- 2. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases through cyclic adenosine monophosphate/Gαs signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Inflammatory-Dependent Bidirectional Effect of Bile Acids on NLRP3 Inflammasome and Its Role in Ameliorating CPT-11-Induced Colitis [frontiersin.org]

- 4. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases via cAMP/Gαs signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. axonmedchem.com [axonmedchem.com]

- 7. medkoo.com [medkoo.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TGR5 agonist inhibits intestinal epithelial cell apoptosis via cAMP/PKA/c-FLIP/JNK signaling pathway and ameliorates dextran sulfate sodium-induced ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Therapeutic Opportunities of GPBAR1 in Cholestatic Diseases [frontiersin.org]

- 12. The G-protein coupled bile acid receptor Gpbar1 (TGR5) negatively regulates hepatic inflammatory response through antagonizing Nuclear Factor κB - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. This compound | GPCR19 | TargetMol [targetmol.com]

SBI-115: A TGR5 Antagonist for Polycystic Liver Disease Models - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of SBI-115, a potent and selective antagonist of the G protein-coupled bile acid receptor TGR5 (GPBAR1), in preclinical models of polycystic liver disease (PLD).[1] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

Polycystic liver disease is characterized by the progressive growth of cholangiocyte-derived cysts, a process driven by increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3][4] The Takeda G protein-coupled receptor 5 (TGR5), expressed in cholangiocytes, is linked to cAMP production.[2][3][4] In PLD models, TGR5 and its associated Gαs protein are overexpressed.[2] Activation of TGR5 by bile acids, such as taurolithocholic acid (TLCA), stimulates adenylyl cyclase to produce cAMP, which in turn promotes cholangiocyte proliferation and cyst growth.[2][5]

This compound acts as a competitive antagonist of TGR5.[6] By blocking the activation of TGR5, this compound inhibits the downstream cAMP signaling cascade, thereby reducing cholangiocyte proliferation and the growth of cystic structures in in vitro PLD models.[2][3][6]

Quantitative Data Summary

The following tables summarize the reported effects of this compound in in vitro models of polycystic liver disease, primarily using cholangiocytes derived from patients with Autosomal Dominant Polycystic Kidney Disease (ADPKD).

| Parameter | Treatment Condition | Observed Effect | Reference |

| Cell Proliferation | This compound (100-200 µM) following TLCA stimulation | Dose-dependent inhibition of 32-48% | [2][7] |

| This compound (concentrations not specified) alone | No effect on basal proliferation | [2] | |

| This compound + Pasireotide (SSTR analog) | ~50% decrease in proliferation | [2][3][4] | |

| Spheroid Growth | This compound following TLCA-induced expansion | ~30% reduction in growth | [2] |

| This compound alone | No effect on basal spheroid growth | [2] | |

| This compound + Pasireotide | More effective inhibition than either drug alone | [2] | |

| cAMP Levels | This compound following TLCA stimulation | ~30% decrease | [2] |

| This compound alone | 20-33% decrease in basal levels | [2] | |

| This compound + Pasireotide | ~50% decrease | [2][3][4] |

Signaling Pathway

The diagram below illustrates the TGR5 signaling pathway in cholangiocytes and the mechanism of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound in PLD models.

Cholangiocyte Cell Culture

-

Cell Source: Human cholangiocytes are isolated from liver transplant tissue of healthy individuals and patients with ADPKD.[1]

-

Isolation Procedure:

-

Liver tissue is minced into small pieces in a proteinase solution containing collagenase, BSA, protease, and DNase.[1]

-

The tissue is digested for 45 minutes at 37°C.[1]

-

The digest is passed through 100 µm and 40 µm strainers.[1]

-

The cell suspension is washed with DMEM containing 3% FBS and 1% Penicillin/Streptomycin.[1]

-

An additional incubation in a hyaluronidase (B3051955) solution is performed for 45 minutes at 37°C.[1]

-

Isolated cholangiocytes are plated on collagen-coated flasks and cultured in DMEM/F12 media at 37°C in a 5% CO2, 100% humidity incubator until confluent.[1]

-

In Vitro Proliferation Assay

-

Objective: To assess the effect of this compound on cholangiocyte proliferation.

-

Methodology:

-

ADPKD cholangiocytes are seeded in appropriate cell culture plates.

-

To induce proliferation, cells are pre-treated with the TGR5 agonist, Taurolithocholic acid (TLCA).[2]

-

Following pre-treatment, cells are treated with this compound at various concentrations (e.g., 100-200 µM) for a specified duration (e.g., 24 hours).[7]

-

Cell proliferation is quantified. While the specific method is not detailed in the provided search results, standard techniques such as MTT assays or direct cell counting are commonly used.

-

3D Cholangiocyte Spheroid Growth Assay

-

Objective: To model cyst growth in vitro and evaluate the effect of this compound.

-

Methodology:

-

ADPKD cholangiocytes are cultured in a 3D matrix (e.g., Matrigel) to form spheroids, which mimic cyst structures.

-

Spheroid growth is stimulated with a TGR5 agonist like TLCA.[2]

-

The spheroids are then treated with this compound.

-

The size and growth of the spheroids are monitored and quantified over time, typically through microscopy and image analysis software.

-

cAMP Measurement Assay

-

Objective: To measure intracellular cAMP levels in response to TGR5 modulation.

-

Methodology:

-

ADPKD cholangiocytes are seeded, for example, at 25,000 cells per well.[1]

-

Cells are treated with the TGR5 agonist TLCA to stimulate cAMP production, followed by treatment with this compound.[2]

-

In some experiments, cells are co-treated with this compound and the somatostatin (B550006) analog pasireotide.[2]

-

Intracellular cAMP levels are measured using a commercially available assay kit, such as the Bridge-It cAMP designer cAMP assay or the cAMP-Glo™ Assay.[1][8][9] These assays typically involve cell lysis to release cAMP, followed by a detection step that generates a measurable signal (e.g., fluorescence or luminescence) proportional to the amount of cAMP present.[9][10]

-

Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound in an in vitro model of polycystic liver disease.

Conclusion

This compound has demonstrated significant potential in preclinical in vitro models of polycystic liver disease by effectively targeting the TGR5-cAMP signaling axis. Its ability to reduce cholangiocyte proliferation and spheroid growth highlights TGR5 antagonism as a promising therapeutic strategy for PLD. Further in vivo studies are warranted to validate these findings and to address the bioavailability of this compound, which has been noted as a limitation for in vivo applications.[11] Nevertheless, this compound serves as a crucial tool for elucidating the role of TGR5 in hepatic cystogenesis and as a foundational compound for the development of novel therapeutics for polycystic liver disease.[11]

References

- 1. Inhibition of Cdc25A suppresses hepato-renal cystogenesis in rodent models of polycystic kidney and liver disease [cdn-links.lww.com]

- 2. An in vitro model of polycystic liver disease using genome-edited human inducible pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TGR5 Signaling in Hepatic Metabolic Health [mdpi.com]

- 4. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases through cyclic adenosine monophosphate/Gαs signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases via cAMP/Gαs signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cAMP-Glo™ Assay Protocol [worldwide.promega.com]

- 9. promega.com [promega.com]

- 10. promega.com [promega.com]

- 11. pubs.acs.org [pubs.acs.org]

The Effects of SBI-115 on Pancreatic Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic cancer remains one of the most challenging malignancies to treat, with a persistently low five-year survival rate. The limited efficacy of current therapeutic options underscores the urgent need for novel treatment strategies. One emerging area of interest is the targeting of the Takeda G protein-coupled receptor 5 (TGR5), a bile acid receptor implicated in various cellular processes, including proliferation and metabolism. This technical guide delves into the effects of SBI-115, a potent and selective TGR5 antagonist, on pancreatic cancer cells.[1][2][3] We will explore its impact on cell viability, apoptosis, and the underlying signaling pathways, providing a comprehensive resource for researchers in the field.

Quantitative Data Summary

The inhibitory effects of this compound on pancreatic cancer cell lines, PANC-1 and BXPC3, have been demonstrated through various in vitro assays. The following tables summarize the key quantitative findings.

Table 1: Inhibitory Effects of this compound on Pancreatic Cancer Cell Viability

| Cell Line | Treatment Concentration | Incubation Time | Effect |

| PANC-1 | 10 µM | 48 hours | Approximately 50% reduction in cell viability[4] |

| BXPC3 | 5 µM | 48 hours | Approximately 50% reduction in cell viability[4] |

Table 2: Pro-Apoptotic Effects of this compound on Pancreatic Cancer Cells

| Cell Line | Treatment | Observation |

| PANC-1 | This compound | Increased proportion of TUNEL-positive cells, indicating a significant induction of cell death[1][4] |

| BXPC3 | This compound | Increased proportion of TUNEL-positive cells, indicating a significant induction of cell death[1][4] |

Table 3: Effect of this compound on TGR5 Protein Expression

| Cell Line | Treatment Concentration | Incubation Time | Effect on TGR5 Protein Level |

| PANC-1 | 10 µM | 48 hours | Weakened expression[1] |

| BXPC3 | 5 µM | 48 hours | Weakened expression[1] |

Signaling Pathways Affected by this compound

This compound functions as an antagonist of TGR5. In the context of cancer, TGR5 activation has been linked to the modulation of several downstream signaling pathways that promote cell survival and proliferation, such as the cAMP, NF-κB, ERK, and STAT3 pathways.[1][2][5] By inhibiting TGR5, this compound is hypothesized to suppress these pro-tumorigenic signals, leading to decreased cell proliferation and induction of apoptosis in pancreatic cancer cells.

References

- 1. The Bile Acid Membrane Receptor TGR5 in Cancer: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Investigation of the potential role of TGR5 in pancreatic cancer by a comprehensive molecular experiments and the liquid chromatography mass spectrometry (LC–MS) based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

SBI-115: A Technical Guide to its Antagonistic Role in cAMP Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBI-115 is a potent and selective antagonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, with a primary focus on its impact on cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways. Through its antagonism of TGR5, this compound has been shown to decrease intracellular cAMP levels, thereby inhibiting cell proliferation and growth in various disease models, including polycystic liver disease and pancreatic cancer.[3][4][5] This document consolidates available quantitative data, details key experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction

TGR5, a G protein-coupled receptor activated by bile acids, plays a crucial role in regulating energy metabolism, glucose homeostasis, and inflammatory signaling.[6] Upon activation, TGR5 couples with Gs alpha subunit (Gαs) proteins, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP.[7] Elevated cAMP levels then trigger a cascade of downstream signaling events that can promote cell proliferation and fluid secretion, contributing to the pathogenesis of diseases such as polycystic liver disease (PLD).[7] this compound has emerged as a critical pharmacological tool for investigating TGR5 signaling and as a potential therapeutic candidate for TGR5-mediated diseases.[2][6]

Mechanism of Action: TGR5 Antagonism and cAMP Inhibition

This compound functions as a competitive antagonist of TGR5.[8] By binding to the receptor, it blocks the binding of bile acids and other agonists, thereby preventing receptor activation and subsequent downstream signaling through the Gs protein-mediated pathway.[6] This inhibition directly leads to a reduction in adenylyl cyclase activity and a consequent decrease in intracellular cAMP accumulation.[6][7] The antagonistic effect of this compound on TGR5-mediated cAMP production has been demonstrated in various cell types, including cystic cholangiocytes and HEK293 cells expressing human TGR5.[6][7]

Signaling Pathway Diagram

Caption: this compound antagonizes TGR5, inhibiting the Gs-AC-cAMP signaling cascade.

Quantitative Data

The following tables summarize the quantitative effects of this compound as reported in the literature.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Agonist | Concentration of this compound | Effect | Reference |

| IC₅₀ | HEK293 (expressing human TGR5) | Not specified | ~120 nM | Inhibition of cAMP accumulation | [6] |

| IC₅₀ | CHO-K1 (expressing TGR5) | Not specified | 1 µM | TGR5 antagonism | [8] |

| Cell Proliferation | ADPKD Cholangiocytes | Taurolithocholic acid (TLCA) | 100-200 µM | 32-48% inhibition | [7][9] |

| Spheroid Growth | ADPKD Cholangiocytes | TLCA | 100-200 µM | ~30% reduction | [7] |

| cAMP Levels | ADPKD Cholangiocytes | TLCA | 100-200 µM | ~30% reduction | [7] |

| Cell Viability | PANC-1 Pancreatic Cancer Cells | - | 10 µM | Decrease | [1] |

| Cell Proliferation | PANC-1 Pancreatic Cancer Cells | - | 10 µM | Significant inhibition | [5] |

| Cell Proliferation | BXPC3 Pancreatic Cancer Cells | - | 5 µM | Significant inhibition | [5] |

| TGR5 Protein Levels | PANC-1 and BXPC3 Cells | - | 10 µM and 5 µM, respectively | Weakened expression | [5] |

| cAMP Content | LPS-pretreated Macrophages | Deoxycholic acid (DCA) | 100 µM | Reversal of DCA-induced increase | [10] |

Table 2: In Vivo Data

| Animal Model | Dosage of this compound | Effect | Reference |

| Mouse model of collagen-induced arthritis | 80 mg/kg | Prevents B. pseudocatenulatum-induced decreases in serum IFN-γ and IL-17A | [1] |

| Rodent models | Not specified | Modulated metabolic and inflammatory responses without significant toxicity | [6] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

Cell Proliferation Assay

Objective: To determine the effect of this compound on cell proliferation.

Materials:

-

Cell line of interest (e.g., ADPKD cholangiocytes, HCT116, SW480, PANC-1)[3][5][7]

-

Complete cell culture medium

-

This compound

-

CellTiter 96 Aqueous One Solution Cell Proliferation Assay (Promega) or MTT assay kit[3][7]

-

96-well plates

-

Cell counter (e.g., Cellometer Auto4)[7]

Protocol:

-

Seed 2,500 cells per well in a 96-well plate and allow them to adhere for 24-48 hours.[7]

-

For agonist-induced proliferation studies, pre-treat cells with a TGR5 agonist (e.g., 25 µM TLCA).[7][9][11]

-

Treat the cells with varying concentrations of this compound (e.g., 100 µM, 200 µM) for a specified duration (e.g., 24, 36, or 48 hours).[3][5][7][9]

-

For studies on colon cancer cells, pre-treat with 100µM this compound for 24 hours, followed by treatment with UDCA for 36 hours.[3]

-

At the end of the incubation period, measure cell proliferation using the CellTiter 96 assay or MTT assay according to the manufacturer's instructions.[3][7]

-

Alternatively, count the cells using an automated cell counter.[7]

-

Express alterations in cell proliferation as a percentage change compared to untreated control cells.[11]

cAMP Measurement Assay

Objective: To quantify the effect of this compound on intracellular cAMP levels.

Materials:

-

Cell line of interest (e.g., ADPKD cholangiocytes)[7]

-

This compound

-

TGR5 agonist (e.g., TLCA)[7]

-

Bridge-It cAMP designer cAMP assay kit or similar ELISA-based kit[11]

Protocol:

-

Seed 10,000 cells per well in a suitable plate.[11]

-

Treat the cells with a TGR5 agonist (e.g., 25 µM TLCA) in the presence or absence of this compound (e.g., 100 µM, 200 µM) for 15-30 minutes.[7][11]

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive ELISA-based cAMP assay kit according to the manufacturer's protocol.

-

Results are typically expressed as fmol/µg protein or as a percentage of the agonist-stimulated response.

Experimental Workflow Diagram

Caption: A generalized workflow for in vitro evaluation of this compound.

Conclusion

This compound is a valuable research tool for elucidating the role of the TGR5-cAMP signaling axis in health and disease. Its demonstrated ability to antagonize TGR5 and subsequently reduce cAMP levels has shown significant anti-proliferative effects in preclinical models of polycystic liver disease and cancer. The data and protocols presented in this guide offer a comprehensive foundation for scientists and researchers aiming to further investigate the therapeutic potential of TGR5 antagonism. Further structure-activity relationship studies based on this compound have already led to the development of more potent antagonists, highlighting the importance of this foundational compound in the quest for novel therapeutics.[8]

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. Investigation of the potential role of TGR5 in pancreatic cancer by a comprehensive molecular experiments and the liquid chromatography mass spectrometry (LC–MS) based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases via cAMP/Gαs signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Frontiers | Inflammatory-Dependent Bidirectional Effect of Bile Acids on NLRP3 Inflammasome and Its Role in Ameliorating CPT-11-Induced Colitis [frontiersin.org]

- 11. This compound | GPCR19 | TargetMol [targetmol.com]

TGR5 Inhibition by SBI-115: A Technical Guide for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Takeda G protein-coupled receptor 5 (TGR5), a key bile acid receptor, has emerged as a significant therapeutic target for metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Its activation triggers a cascade of favorable metabolic effects, from enhancing glucose homeostasis to increasing energy expenditure. Understanding the precise roles of TGR5 in these pathways requires specific pharmacological tools. SBI-115 is a potent and selective antagonist of TGR5, serving as a critical chemical probe to investigate the physiological and pathophysiological functions of this receptor. This document provides an in-depth technical overview of TGR5 signaling, the inhibitory action of this compound, quantitative data, detailed experimental protocols, and its application in metabolic research.

The TGR5 Receptor and Its Role in Metabolism

TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), is a member of the GPCR superfamily.[1] Unlike nuclear bile acid receptors like FXR, TGR5 is a cell membrane receptor. Upon binding bile acids—its endogenous ligands—TGR5 initiates signaling cascades that play a crucial role in regulating glucose metabolism, lipid homeostasis, and energy expenditure.[2][3]

Key metabolic functions mediated by TGR5 activation include:

-

GLP-1 Secretion: In intestinal enteroendocrine L-cells, TGR5 activation is a primary driver of glucagon-like peptide-1 (GLP-1) secretion.[4][5] GLP-1 is an incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells, suppresses glucagon (B607659) release, and slows gastric emptying.[6][7][8]

-

Energy Expenditure: In brown adipose tissue (BAT) and skeletal muscle, TGR5 activation increases energy expenditure by promoting the conversion of inactive thyroid hormone (T4) to its active form (T3), a process mediated by type 2 deiodinase (D2).[9][10]

-

Anti-Inflammatory Effects: TGR5 activation in macrophages suppresses inflammatory responses by inhibiting the NF-κB pathway and reducing the secretion of pro-inflammatory cytokines like TNF-α and various interleukins.[1][11][12] This action is crucial, as chronic inflammation is a key factor in the development of insulin resistance.[11]

TGR5 Signaling Pathway

Activation of TGR5 by a ligand, such as a bile acid, triggers a conformational change that allows it to couple with the Gαs subunit of its associated heterotrimeric G protein. This initiates a well-defined downstream signaling cascade.

-

Gαs Activation: The activated Gαs subunit exchanges GDP for GTP and dissociates from the βγ subunits.

-

Adenylate Cyclase Activation: The Gαs-GTP complex stimulates adenylate cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[13]

-

Second Messenger Signaling: The resulting increase in intracellular cAMP levels activates downstream effectors, primarily Protein Kinase A (PKA).[13]

-

Transcriptional Regulation: PKA phosphorylates and activates various downstream targets, including the cAMP Response Element-Binding Protein (CREB). Activated CREB translocates to the nucleus, where it binds to cAMP response elements (CREs) on DNA to regulate the transcription of target genes, such as those involved in GLP-1 production and energy metabolism.[2]

This compound: A Selective TGR5 Antagonist

This compound is a small molecule identified as a selective antagonist for TGR5.[14][15] It functions by binding to the TGR5 receptor, thereby preventing the binding of endogenous ligands or synthetic agonists and blocking the initiation of the downstream signaling cascade.[16] This inhibition prevents the Gαs-mediated production of cAMP, effectively silencing the receptor's activity.[16][17] Its specificity makes it an invaluable tool for dissecting TGR5-dependent pathways from other bile acid-mediated effects (e.g., those via FXR).

Quantitative Data for this compound

The following table summarizes the key quantitative parameters for this compound activity reported in various preclinical studies. This data is essential for experimental design and interpretation of results.

| Parameter | Value | Cell Line / Model | Description | Reference(s) |

| IC₅₀ | ~120 nM | HEK293 cells (human TGR5) | Concentration causing 50% inhibition of TGR5-mediated cAMP accumulation. | [16] |

| Effective Concentration | 100 - 200 µM | Cystic Cholangiocytes | Concentration used to inhibit agonist (TLCA)-induced cell proliferation. | [15][17] |

| % Inhibition | 32 - 48% | Cystic Cholangiocytes | Inhibition of TLCA-induced proliferation at 100-200 µM. | [15] |

| % Inhibition | ~30% | Cystic Cholangiocytes | Reduction in TLCA-induced spheroid growth and cAMP levels. | [18] |

| Effective Concentration | 5 µM | BXPC3 Pancreatic Cancer Cells | Concentration used to inhibit cell proliferation. | [19] |

| Effective Concentration | 10 µM | PANC-1 Pancreatic Cancer Cells | Concentration used to inhibit cell proliferation and reduce TGR5 protein levels. | [19] |

| Effective Concentration | 100 µM | Macrophages (LPS-pretreated) | Concentration used to reverse agonist (DCA)-induced increase in cAMP. | [20] |

| In Vivo Dosage | 80 mg/kg | Mouse Model (Collagen-Induced Arthritis) | Dosage used to prevent decreases in serum IFN-γ and IL-17A. | [17] |

Experimental Protocols for TGR5 Inhibition Studies

Detailed and reproducible methodologies are critical for studying TGR5 inhibition. Below are protocols for key in vitro assays used to characterize the effects of this compound.

TGR5 Reporter Gene Assay (Antagonist Mode)

This assay quantifies the ability of a compound to inhibit TGR5 activation by a known agonist. It typically uses a cell line (e.g., HEK293) engineered to express TGR5 and a reporter gene (e.g., Luciferase or SEAP) under the control of a cAMP Response Element (CRE).

-

Materials:

-

TGR5-expressing CRE-reporter cells (e.g., INDIGO Biosciences Cat# IB10011).[21]

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Compound screening medium (serum-free).

-

TGR5 agonist (e.g., Lithocholic Acid (LCA) or a synthetic agonist).

-

This compound.

-

96-well white, sterile, cell-culture ready assay plates.

-

Luciferase detection reagent.

-

Luminometer.

-

-

Protocol:

-

Cell Plating: Plate the TGR5 reporter cells in a 96-well plate at a pre-determined density (e.g., 40,000 cells/well) and incubate overnight.[22]

-

Compound Preparation: Prepare serial dilutions of this compound in screening medium. Also, prepare a solution of the TGR5 agonist at a concentration known to elicit a sub-maximal to maximal response (e.g., its EC₈₀).

-

Treatment:

-

Remove growth media from cells.

-

Add the this compound dilutions to the appropriate wells.

-

Immediately add the TGR5 agonist to all wells containing this compound and to the "agonist control" wells.

-

Include "untreated control" wells containing only screening medium.

-

-

Incubation: Incubate the plate for 6-8 hours at 37°C in a CO₂ incubator.[22]

-

Signal Detection: Add the luciferase detection reagent to each well according to the manufacturer's instructions and measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the agonist-only control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

Cell Proliferation Assay (e.g., MTT or CellTiter 96)

This assay assesses the effect of TGR5 inhibition on cell growth, particularly in contexts where TGR5 signaling is known to be proliferative.

-

Materials:

-

Protocol:

-

Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment with Inhibitor: Treat the cells with this compound (e.g., 100 µM) for a specified period (e.g., 24 hours).[23]

-

Agonist Stimulation: Add the TGR5 agonist (e.g., TLCA) to the wells and incubate for an additional period (e.g., 36-48 hours).[23]

-

Proliferation Measurement: Add the proliferation reagent to each well, incubate as required by the manufacturer, and measure the absorbance at the appropriate wavelength.

-

Analysis: Compare the absorbance values of cells treated with agonist + this compound to those treated with agonist alone to determine the inhibitory effect on proliferation.

-

Intracellular cAMP Measurement Assay

This is a direct, mechanistic assay to confirm that this compound blocks the TGR5-mediated increase in intracellular cAMP.

-

Materials:

-

Target cells expressing TGR5.

-

TGR5 agonist and this compound.

-

cAMP detection kit (e.g., ELISA-based or FRET-based).[24]

-

-

Protocol:

-

Cell Plating: Plate cells (e.g., 10,000 cells/well) and allow them to adhere.[24]

-

Treatment: Treat cells with the TGR5 agonist, this compound, or a combination of both for a short duration (e.g., 15-30 minutes).[24]

-

Cell Lysis: Lyse the cells according to the cAMP kit protocol to release intracellular contents.

-

cAMP Detection: Perform the cAMP assay on the cell lysates following the manufacturer's instructions.

-

Analysis: Quantify the cAMP concentration in each sample. Confirm that this compound treatment blocks the agonist-induced rise in cAMP.

-

Conclusion

This compound is an indispensable pharmacological tool for the study of TGR5. Its ability to selectively antagonize the receptor allows researchers to delineate the specific contributions of TGR5 signaling in complex metabolic and inflammatory processes. Preclinical studies have already utilized this compound to confirm that TGR5 inhibition blocks agonist-induced GLP-1 secretion and attenuates energy expenditure in relevant cell models.[16] By providing a means to block the receptor's function, this compound enables loss-of-function studies that complement genetic knockout models and agonist-based gain-of-function experiments. For professionals in metabolic research and drug development, this compound serves as a benchmark antagonist for validating TGR5 as a therapeutic target and for screening new chemical entities.

References

- 1. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]

- 2. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Critical Role of the Bile Acid Receptor TGR5 in Energy Homeostasis: Insights into Physiology and Therapeutic Potential [mdpi.com]

- 4. TGR5-mediated bile acid sensing controls glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bile acid sequestrants in type 2 diabetes: potential effects on GLP1 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of GLP-1 and Its Analogs on Gastric Physiology in Diabetes Mellitus and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multiple Factors Related to the Secretion of Glucagon-Like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Critical Role of the Bile Acid Receptor TGR5 in Energy Homeostasis: Insights into Physiology and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. axonmedchem.com [axonmedchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medkoo.com [medkoo.com]

- 17. caymanchem.com [caymanchem.com]

- 18. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases via cAMP/Gαs signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Investigation of the potential role of TGR5 in pancreatic cancer by a comprehensive molecular experiments and the liquid chromatography mass spectrometry (LC–MS) based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Inflammatory-Dependent Bidirectional Effect of Bile Acids on NLRP3 Inflammasome and Its Role in Ameliorating CPT-11-Induced Colitis [frontiersin.org]

- 21. indigobiosciences.com [indigobiosciences.com]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. selleckchem.com [selleckchem.com]

- 24. This compound | GPCR19 | TargetMol [targetmol.com]

SBI-115: A Technical Guide to its Role in Modulating Inflammatory Responses

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBI-115 is a potent and selective antagonist of the G protein-coupled bile acid receptor 1 (GPBAR1), commonly known as TGR5.[1] This receptor plays a crucial role in regulating various physiological processes, including energy homeostasis, glucose metabolism, and importantly, inflammatory and immune responses.[2][3] By inhibiting TGR5, this compound serves as a critical research tool for elucidating the downstream signaling pathways and cellular events modulated by this receptor. This technical guide provides an in-depth overview of the core mechanisms by which this compound influences inflammatory responses, supported by quantitative data from key experiments, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: TGR5 Antagonism

This compound exerts its effects by competitively binding to TGR5, thereby preventing its activation by endogenous ligands such as bile acids.[2] TGR5 activation is known to have anti-inflammatory effects in various tissues and cell types.[3] Consequently, the antagonism of TGR5 by this compound generally leads to a pro-inflammatory phenotype by blocking these protective pathways.

Modulation of Key Inflammatory Signaling Pathways

This compound has been demonstrated to influence several critical intracellular signaling cascades that are central to the inflammatory process.

NF-κB Signaling Pathway

Inhibition of TGR5 by this compound has been shown to increase the activity of the NF-κB signaling pathway.[4] This is evidenced by a significant increase in the expression of phosphorylated inhibitor κB α (p-IKBα) protein.[4] The phosphorylation and subsequent degradation of IκBα allows for the nuclear translocation of the NF-κB transcription factor, leading to the increased expression of pro-inflammatory cytokines such as TNFα and IL-1β.[4]

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway, often associated with cell survival and proliferation, is also modulated by TGR5 activity. Treatment with this compound has been observed to significantly increase the ratio of phosphorylated PI3K (p-PI3K) to total PI3K, suggesting an upregulation of this pathway under TGR5 inhibition in certain contexts.[4]

PKC/P38 MAPK Signaling Pathway

The protein kinase C (PKC) and p38 mitogen-activated protein kinase (MAPK) pathways are also impacted by TGR5 signaling. While activation of TGR5 decreases PKC concentration and p38 MAPK expression, inhibition by this compound would be expected to have the opposite effect, contributing to an inflammatory response.[4]

cAMP Signaling

TGR5 is a Gαs-coupled receptor, and its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] this compound, as a TGR5 antagonist, has been shown to inhibit agonist-induced increases in cAMP.[5][6] This reduction in cAMP can have varied downstream effects depending on the cell type, but it is a key mechanism through which this compound exerts its function. In cystic cholangiocytes, for instance, this compound reduces cAMP levels, which in turn inhibits cell proliferation.[5]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from various studies investigating the effects of this compound on inflammatory markers and related cellular processes.

Table 1: In Vitro Effects of this compound on Cell Proliferation and Signaling

| Cell Type | Treatment | Concentration | Duration | Effect | Reference |

| shRNA-transfected ADPKD cholangiocytes | TLCA pre-treatment followed by this compound | 100-200 μM | 24 hours | 32-48% inhibition of cell proliferation | [7] |

| Cystic cholangiocytes | TLCA pre-treatment followed by this compound | Not specified | Not specified | ~30% reduction in spheroid growth and cAMP levels | [5] |

| PANC-1 pancreatic cancer cells | This compound | 10 µM | Not specified | Decreased cell viability and GPBAR1 protein levels | [6] |

| HCT116 and SW480 cells | UDCA treatment following this compound pre-treatment | 100μM | 24 hours (pre-treatment) | Abolished UDCA-induced inhibition of cell growth | [8] |

Table 2: In Vivo Effects of this compound on Inflammatory Markers

| Animal Model | Condition | This compound Dosage | Effect | Reference |

| Hybrid grouper | - | 1 μM (in vitro) | Increased concentrations and mRNA levels of pro-inflammatory cytokines | [4] |

| Mouse model of collagen-induced arthritis | Collagen-induced arthritis | 80 mg/kg | Prevented B. pseudocatenulatum-induced decreases in serum IFN-γ and IL-17A | [6][9] |

Table 3: this compound Modulation of Macrophage Polarization

| Cell Type | Treatment | Effect on M1 Markers (e.g., IL-1β, iNOS) | Effect on M2 Markers (e.g., ARG-1, IL-10) | Reference |

| Bone Marrow-Derived Macrophages (BMDMs) | Pre-treated with this compound then stimulated with LLC-CM | Increased expression | Decreased upregulation | [10] |

| PMA-treated U937 cells | Cultured in CM from A549 and H1299 cells with this compound | Upregulated | Downregulated | [10] |

Experimental Protocols

In Vitro Cell Culture and Treatment

-

Cell Lines: Hepatocytes, shRNA-transfected ADPKD cholangiocytes, PANC-1, HCT116, SW480, BMDMs, PMA-treated U937 cells.[4][5][6][8][10]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[11]

-

This compound Preparation: this compound is typically dissolved in DMSO to create a stock solution, which is then diluted in culture medium to the desired final concentration.[8] A vehicle control (DMSO) should be used in all experiments.

-

Treatment Protocol (Example for Hepatocytes):

-

Isolate hepatocytes and culture until they reach 80-90% confluency.[4]

-

Divide cells into experimental groups: a vehicle control group, an this compound treatment group (e.g., 1 μM this compound), and potentially a TGR5 agonist group for comparison (e.g., 10 μM INT-777).[4]

-

Incubate cells with the respective treatments for a specified duration (e.g., 48 hours).[4]

-

Following incubation, harvest cells or supernatant for downstream analysis (e.g., qPCR, Western blotting, ELISA).[4]

-

In Vivo Animal Studies

-

Administration of this compound: this compound can be administered via intraperitoneal injection.[4] The vehicle for in vivo administration may consist of corn oil or a mixture of DMSO, PEG300, Tween-80, and saline.[7][12]

-

Experimental Protocol (Example for Hybrid Grouper):

-

Acclimate fish to experimental conditions.

-

Prepare this compound solution for injection.

-

Intraperitoneally inject fish with 0.1 ml of the this compound solution or a vehicle control.[4]

-

After a specified time (e.g., 48 hours), euthanize a subset of fish from each group.[4]

-

Collect tissue samples (e.g., liver), snap-freeze in liquid nitrogen, and store at -80°C for later analysis.[4]

-

Analysis of Inflammatory Markers

-

Quantitative PCR (qPCR): To measure the mRNA expression levels of inflammatory cytokines (e.g., TNFα, IL-1β, IL-6) and macrophage polarization markers (e.g., iNOS, ARG-1).[4][10]

-

Western Blotting: To determine the protein expression levels of key signaling molecules (e.g., p-IKBα, p-PI3K) and inflammatory proteins.[4]

-

Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the concentration of secreted cytokines in cell culture supernatants or serum.[10]

-

cAMP Assays: To measure intracellular cAMP levels, often using commercially available kits.[5][11]

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound inhibits TGR5, modulating downstream inflammatory pathways.

Caption: Workflow for in vitro and in vivo studies of this compound.

Conclusion

This compound is an invaluable tool for investigating the role of TGR5 in inflammation. Its ability to selectively antagonize this receptor allows for the detailed study of downstream signaling pathways, including NF-κB, PI3K/AKT, and cAMP-mediated cascades. The pro-inflammatory effects observed upon TGR5 inhibition by this compound underscore the protective role of endogenous TGR5 signaling in maintaining immune homeostasis. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further studies aimed at understanding and potentially targeting the TGR5 pathway in inflammatory diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. tandfonline.com [tandfonline.com]

- 4. G protein-coupled bile acid receptor 1 reduced hepatic immune response and inhibited NFκB, PI3K/AKT, and PKC/P38 MAPK signaling pathway in hybrid grouper - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases via cAMP/Gαs signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Bifidobacterium pseudocatenulatum-Mediated Bile Acid Metabolism to Prevent Rheumatoid Arthritis via the Gut-Joint Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TGR5 deficiency activates antitumor immunity in non-small cell lung cancer via restraining M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Inflammatory-Dependent Bidirectional Effect of Bile Acids on NLRP3 Inflammasome and Its Role in Ameliorating CPT-11-Induced Colitis [frontiersin.org]

- 12. medchemexpress.com [medchemexpress.com]

SBI-115 Target Validation in Autoimmune Disease Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the target validation of SBI-115, a selective antagonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. TGR5 has emerged as a promising therapeutic target in a range of diseases, including metabolic and inflammatory conditions. This document details the role of TGR5 in autoimmune disease models, the mechanism of action of this compound, and the experimental protocols utilized for its validation. Particular focus is given to the use of this compound in a preclinical model of rheumatoid arthritis.

Recent studies have highlighted the immunomodulatory functions of bile acids and their receptors. TGR5 is expressed on various immune cells, including macrophages and T cells, and its activation has been shown to suppress inflammatory responses.[1][2] The development of selective antagonists like this compound provides a critical tool to investigate the therapeutic potential of inhibiting TGR5 signaling in the context of autoimmune disorders.

Target Profile: TGR5 (GPBAR1)

TGR5 is a cell surface receptor that is activated by bile acids.[3] Upon activation, TGR5 couples to Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3] This signaling cascade has been shown to have diverse downstream effects, including the inhibition of pro-inflammatory cytokine production by macrophages and the modulation of T cell differentiation.[1][2][4] In the context of autoimmunity, targeting TGR5 with an antagonist like this compound is hypothesized to prevent the immunosuppressive effects of TGR5 activation, potentially restoring a more effective immune response against autoantigens or, conversely, mitigating pathogenic signaling pathways that are aberrantly activated in certain autoimmune conditions.

This compound: A Selective TGR5 Antagonist

This compound is a potent and selective antagonist of TGR5.[5] It is an experimental drug used in preclinical research to probe the function of the TGR5 receptor.[5]

Chemical Properties of this compound:

| Property | Value |

| IUPAC Name | (3-methylphenyl) 5-chloro-2-ethylsulfonylpyrimidine-4-carboxylate[5] |

| CAS Number | 882366-16-7[5] |

| Molecular Formula | C₁₄H₁₃ClN₂O₄S[5] |

| Molar Mass | 340.78 g·mol⁻¹[5] |

Preclinical Validation in a Rheumatoid Arthritis Model

A key study by Zhao et al. (2023) investigated the role of the gut microbiome and bile acid metabolism in a collagen-induced arthritis (CIA) mouse model, a widely used preclinical model for rheumatoid arthritis.[6] In this study, the administration of the probiotic Bifidobacterium pseudocatenulatum was shown to prevent joint damage and suppress aberrant T-helper 1 (Th1) and 17 (Th17) type immune responses.[6] Crucially, these protective effects were eliminated by the co-administration of the TGR5 antagonist this compound, indicating that the beneficial effects were mediated through TGR5 activation.[6]

Quantitative Data from Collagen-Induced Arthritis (CIA) Model

The following tables summarize the key quantitative findings from the study by Zhao et al. (2023), demonstrating the impact of this compound on the protective effects of B. pseudocatenulatum in the CIA model.

Table 1: Effect of this compound on Serum Cytokine Levels in CIA Mice Treated with B. pseudocatenulatum

| Treatment Group | IFN-γ (pg/mL) | IL-17A (pg/mL) |

| CIA + Vehicle | ~35 | ~450 |

| CIA + B. pseudocatenulatum | ~15 | ~250 |

| CIA + B. pseudocatenulatum + this compound | ~30 | ~400 |

Data are approximate values extracted from graphical representations in Zhao et al. (2023) and are intended for comparative purposes.

Table 2: Effect of this compound on T Cell Populations in CIA Mice Treated with B. pseudocatenulatum

| Treatment Group | Th1 (% of CD4+ T cells) | Th17 (% of CD4+ T cells) |

| CIA + Vehicle | ~12% | ~2.5% |

| CIA + B. pseudocatenulatum | ~6% | ~1.5% |